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Compound of Interest

Compound Name: SR10067

Cat. No.: B1399069

SR10067 Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with the REV-
ERBa agonist, SR10067.

Frequently Asked Questions (FAQSs)

Q1: What is SR10067 and what is its mechanism of action?

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBa and
REV-ERB.[1][2] Its mechanism of action involves binding to these receptors, which are key
transcriptional repressors in the core circadian clock machinery. Upon activation by SR10067,
REV-ERBa recruits the Nuclear Receptor Corepressor (NCoR)-Histone Deacetylase 3
(HDAC3) complex to its target genes, leading to the repression of their transcription. A primary
target of REV-ERBa is the BMAL1 gene, a crucial activator of the circadian clock. By
repressing BMAL1, SR10067 can modulate the expression of numerous clock-controlled
genes, thereby impacting circadian rhythms, metabolism, and inflammatory responses.[3]

Q2: What is the recommended starting concentration and treatment duration for in vitro
experiments?

Based on published studies, a common starting concentration for in vitro experiments is in the
range of 10-20 uM. For example, one study successfully used a 4-hour pre-treatment with 20
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MM SR10067 in 16-HBE cells to observe its effects on cytokine-induced barrier dysfunction.[4]
However, the optimal concentration and duration will depend on the cell type and the specific
experimental endpoint. It is always recommended to perform a dose-response and time-course
experiment to determine the optimal conditions for your specific model system.

Q3: How should | prepare and store SR100677?

SR10067 is soluble in dimethyl sulfoxide (DMSQO) at a concentration of up to 100 mg/mL.[1] For
in vitro experiments, it is common practice to prepare a concentrated stock solution in DMSO.

o Preparation of Stock Solution:
o Allow the SR10067 powder to equilibrate to room temperature before opening the vial.

o Add the appropriate volume of DMSO to the vial to achieve the desired stock
concentration (e.g., 10 mM or 20 mM).

o Vortex or sonicate the solution to ensure it is fully dissolved.
e Storage:
o Store the powder at -20°C for long-term storage (up to 3 years).

o Store the DMSO stock solution in small aliquots at -20°C (for up to 1 month) or -80°C (for
up to 6 months) to avoid repeated freeze-thaw cycles.

Q4: What are the appropriate vehicle controls for experiments with SR10067?

Since SR10067 is typically dissolved in DMSO for in vitro studies, the appropriate vehicle
control is the same concentration of DMSO used to dilute the SR10067 in your final
experimental conditions. For in vivo studies where SR10067 might be formulated in a vehicle
like corn oil with a small percentage of DMSO, the vehicle control should be the identical
formulation without SR10067.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect Observed
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o Possible Cause: Suboptimal concentration or treatment duration.

o Solution: Perform a dose-response experiment with a range of SR10067 concentrations
(e.g., 1 uM to 50 uM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine
the optimal conditions for your cell type and endpoint.

o Possible Cause: Cell passage number and health.

o Solution: Use cells with a low passage number and ensure they are healthy and in the
logarithmic growth phase before treatment. High passage numbers can lead to phenotypic
drift and altered drug responses.

o Possible Cause: Circadian phase of the cells.

o Solution: The effects of REV-ERB agonists can be dependent on the circadian phase of
the cells. For reproducible results, consider synchronizing your cells before treatment. A
common method is a serum shock (e.g., treating with high serum for a short period
followed by serum-free or low-serum media).

Issue 2: Solubility Problems
e Possible Cause: Precipitation of SR10067 in aqueous media.

o Solution: Ensure the final concentration of DMSO in your culture media is kept low
(typically below 0.5%) to maintain the solubility of SR10067. When diluting the DMSO
stock, add it to the media and mix immediately and thoroughly. Avoid preparing large
volumes of diluted SR10067 in aqueous solutions long before use.

Issue 3: Potential Off-Target Effects
e Possible Cause: SR10067, like many small molecules, may have off-target effects.

o Solution: To confirm that the observed effects are mediated by REV-ERBa, consider using
a negative control such as a structurally similar but inactive compound, if available.
Additionally, performing experiments in cells where REV-ERBa has been knocked down
(e.g., using siRNA) or knocked out can help validate the on-target effects of SR10067.
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Some studies have noted that other REV-ERB agonists like SR9009 may have off-target
effects on other nuclear receptors, so it is important to consider this possibility.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of SR10067

Parameter Value Species/Cell Line Reference
IC50 (REV-ERBOQ) 170 nM N/A

IC50 (REV-ERBp) 160 nM N/A

In Vivo ED50 20 mg/kg Mouse

Table 2: Effect of SR10067 on Gene Expression (Relative mRNA Levels)

Fold Change
Gene Treatment Cell Type Reference
vs. Control
SR10067 (30 Mouse
BMAL1 , !
mag/kg, i.p.) Hypothalamus
SR10067 (30
Homerla ) ! Mouse mPFC
mg/kg, i.p.)
| compared to
Clock SR10067 + IL-4 16-HBE
IL-4 alone
| compared to
Per2 SR10067 + IL-13 16-HBE

IL-13 alone

Experimental Protocols
Cell Viability Assay

This protocol is a general guideline for assessing the effect of SR10067 on cell viability using a
tetrazolium-based assay like MTT.
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the
exponential growth phase at the end of the experiment.

Cell Treatment: After allowing the cells to adhere overnight, treat them with a range of
SR10067 concentrations (e.g., 0.1, 1, 10, 25, 50 uM) and a vehicle control (DMSO).

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing
viable cells to reduce the MTT to formazan crystals.

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve
the formazan crystals.

Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm)
using a plate reader.

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting

This protocol outlines the steps for analyzing changes in protein expression following SR10067

treatment.

Cell Lysis: After treatment with SR10067 and controls, wash the cells with ice-cold PBS and
lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli buffer
and separate the proteins by size on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVYDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature to prevent non-specific antibody binding.
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e Primary Antibody Incubation: Incubate the membrane with a primary antibody against the
protein of interest overnight at 4°C. Recommended primary antibodies for SR10067 studies
include:

o REV-ERBa

o BMAL1

o CLOCK

o PER2

o CRY1

o p-p65 (for NF-kB pathway)

o p65 (for NF-kB pathway)

o [3-actin or GAPDH (as a loading control)

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

o Densitometry: Quantify the band intensities using software like ImageJ and normalize to the
loading control.

Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in gene expression in response to SR10067.

* RNA Extraction: Following cell treatment, extract total RNA using a commercially available
kit.

o cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase Kit.
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» gPCR Reaction: Set up the gPCR reaction using a SYBR Green or TagMan-based master

mix, CDNA template, and gene-specific primers.

e Primer Sequences: Below are examples of human and mouse primer sequences for relevant

target genes. It is crucial to validate primer efficiency before use.

Table 3: Human qPCR Primer Sequences

Forward Primer

Reverse Primer

Gene Reference
(5I-3I) (5I-3I)

BMALL GAGTGCCGATTGAC TCTGCTGCAGATGC
ACAAAC ATTGAT
TGTGGACAAAGCCA CCTCCAGACACACC

CLOCK
ACAGAA AGTTGA

PER2 TGTGAGTTCTGGGT GGCTTGTTGGCATT
GCCATA TCATGT

CRYL CTACAGCCAGTTCC GCTGTCCGCCATTG
ACCAAC AGTT

L6 ACTCACCTCTTCAG CCATCTTTGGAAGG
AACGAATTG TTCAGGTTG

TNE CCTCTCTCTAATCAG GAGGACCTGGGAG

-0

CCCTCTG TAGATGAG

L1p AGCTACGAATCTCC CGTTATCCCATGTGT
GACCAC CGAAGAA

Table 4: Mouse gPCR Primer Sequences
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Forward Primer

Reverse Primer

Gene Reference
(5!_3l) (5!_3l)
AGGACACACCAAGA TCTGGGGTTCTTGA

Bmall N/A
CACCAA ATCCTG
ACCAGAGGGAAAG GCTGTCCGCCATTG

Clock N/A
CCAACAA AGTT
ATGCTCGCCATCCA GCGGAATCGAATGG

Per2 N/A
CAAGA GAGAAT
TGTGGACAAAGCCA CCTCCAGACACACC

Cryl N/A
ACAGAA AGTTGA

-6 CTGCAAGAGACTTC AGTGGTATAGACAG
CATCCAG GTCTGTTGG

Tnt CAGGCGGTGCCTAT CGATCACCCCGAAG

nf-a

GTCTC TTCAGTAG

1-1p GAAATGCCACCTTT TGGATGCTCTCATC
TGACAGTG AGGACAG

o Data Analysis: Calculate the relative gene expression using the AACt method, normalizing to

a stable housekeeping gene (e.g., GAPDH, B-actin).

Flow Cytometry

This protocol provides a framework for analyzing the effects of SR10067 on immune cell

populations, such as T cell activation.

o Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cells

of interest.

e Cell Culture and Treatment: Culture the cells and treat with SR10067 or vehicle control for

the desired time. You may include a stimulation condition (e.g., anti-CD3/CD28 beads) to

assess the effect on activated cells.

e Surface Staining:
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o Wash the cells with FACS buffer (PBS with 2% FBS).

o Incubate the cells with a cocktail of fluorescently conjugated antibodies against surface
markers. A suggested panel for T cell activation could include:

CD3 (T cell marker)

CD4 (Helper T cell marker)

CD8 (Cytotoxic T cell marker)

CD69 (Early activation marker)

CD25 (Late activation marker)

« Intracellular Staining (Optional):
o Fix and permeabilize the cells using a commercially available kit.

o Incubate with antibodies against intracellular targets, such as cytokines (e.g., IFN-y, TNF-
a) or transcription factors (e.g., FoxP3 for regulatory T cells).

o Data Acquisition: Acquire the data on a flow cytometer.

o Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of
different cell populations and their expression of activation markers.

Signaling Pathways and Experimental Workflows
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Caption: REV-ERBa Signaling Pathway Activated by SR10067.
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Caption: General Experimental Workflow for SR10067 Studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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